
1-benzoylpropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Descripción general
Descripción
1-benzoylpropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C25H18N2O7 and its molecular weight is 458.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.11140092 g/mol and the complexity rating of the compound is 832. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioreductive Pro-drug Systems
Research on similar nitro-containing compounds, like nitrofuranylmethyl derivatives, explores their use as bioreductively activated pro-drug systems. These compounds release therapeutic drugs selectively in hypoxic solid tumors, demonstrating a potential application in cancer treatment by utilizing the hypoxic conditions common in solid tumors to trigger drug release (Berry et al., 1997).
Molecular Electronic Devices
Molecules containing nitroamine redox centers have been used in electronic devices, exhibiting negative differential resistance and high on-off peak-to-valley ratios. This suggests the potential for compounds with similar nitro groups to be used in developing molecular electronic devices, contributing to advancements in molecular electronics (Chen et al., 1999).
Photorelease of Neuroactive Amino Acids
Compounds like 1-acyl-7-nitroindolines have shown efficacy in the rapid photorelease of neuroactive amino acids, such as L-glutamate. These findings highlight the potential application of similar compounds in neuroscientific research, offering tools for the controlled study of neurotransmitter dynamics in biological experiments (Papageorgiou et al., 2004).
Solvation and Gel Formation
Research into the solvation effects on reaction paths and gel formation in derivatives of similar structural features, such as isoindoline compounds, demonstrates the importance of solvation in dictating the properties and applications of these molecules, including their ability to form gels under specific conditions. This is relevant in the development of materials science and pharmaceutical formulations (Singh & Baruah, 2008).
Antimicrobial Applications
Derivatives of benzoxazole, a structure related to the core of the compound , have been synthesized and evaluated for their antimicrobial activities. This underscores the potential use of structurally complex molecules in developing new antimicrobial agents, contributing to the ongoing search for novel treatments against resistant strains of bacteria and fungi (Gondhani et al., 2013).
Propiedades
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O7/c1-2-21(22(28)15-7-4-3-5-8-15)34-25(31)16-11-12-19-20(13-16)24(30)26(23(19)29)17-9-6-10-18(14-17)27(32)33/h3-14,21H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGQYJXPZGVHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


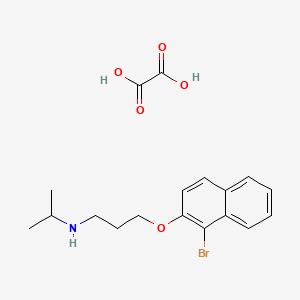
![N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4000260.png)
![2-[3-(3-Bromophenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4000268.png)
![1-methyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]piperazine oxalate](/img/structure/B4000283.png)
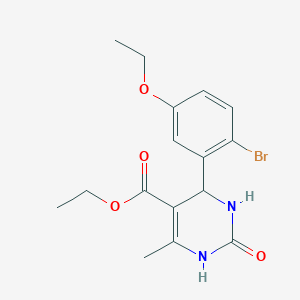
![N-[3-(2-biphenylyloxy)propyl]-1-butanamine oxalate](/img/structure/B4000295.png)
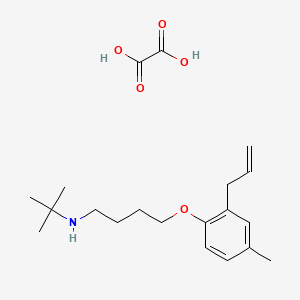

![N-[2-[2-(2-methyl-6-prop-2-enylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4000317.png)
![1-[3-(3-isopropyl-5-methylphenoxy)propyl]-1H-imidazole](/img/structure/B4000319.png)
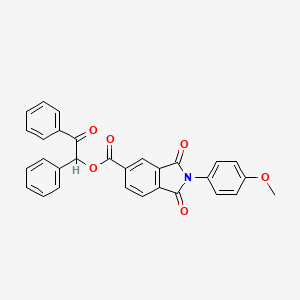
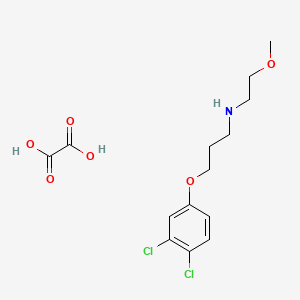
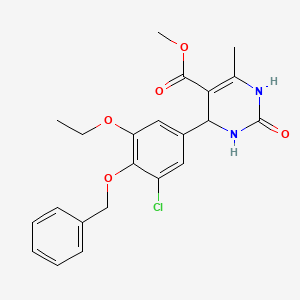
![N-(3-chloro-4-methylphenyl)-2-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzamide](/img/structure/B4000356.png)
